1-benzyl-N-(2,2-difluoropropyl)tetrazol-5-amine
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Overview
Description
1-benzyl-N-(2,2-difluoropropyl)tetrazol-5-amine is a compound belonging to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a benzyl group and a difluoropropyl group attached to the tetrazole ring. Tetrazoles and their derivatives have gained significant attention due to their diverse applications in medicinal chemistry, agriculture, and material sciences .
Preparation Methods
The synthesis of 1-benzyl-N-(2,2-difluoropropyl)tetrazol-5-amine typically involves the cycloaddition reaction between a nitrile and an azide. One common method is the [2+3] cycloaddition of benzyl cyanide with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1-benzyl-N-(2,2-difluoropropyl)tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the benzyl or difluoropropyl groups are replaced by other substituents
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-benzyl-N-(2,2-difluoropropyl)tetrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Tetrazole derivatives are explored for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2,2-difluoropropyl)tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. The presence of the benzyl and difluoropropyl groups can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
1-benzyl-N-(2,2-difluoropropyl)tetrazol-5-amine can be compared with other tetrazole derivatives, such as:
1-benzyl-1H-tetrazole: Lacks the difluoropropyl group, which may result in different chemical and biological properties.
1-(2,2-difluoropropyl)-1H-tetrazole:
5-phenyltetrazole: Contains a phenyl group instead of a benzyl group, leading to variations in its chemical behavior and biological activity
Properties
IUPAC Name |
1-benzyl-N-(2,2-difluoropropyl)tetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N5/c1-11(12,13)8-14-10-15-16-17-18(10)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVDIVBTJMDGAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NN=NN1CC2=CC=CC=C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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